molecular formula C16H17N5O2S B2819717 1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2319722-45-5

1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2819717
CAS No.: 2319722-45-5
M. Wt: 343.41
InChI Key: MSGMGTZAAJMQPF-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an ethoxyphenyl group, a thiophenyl group, and a triazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.

    Attachment of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the phenyl and thiophenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
  • 1-(2-ethoxyphenyl)-3-((1-(furan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Uniqueness

1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the triazole and thiophenyl groups also provides a distinctive set of properties that can be exploited in various applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-23-14-7-4-3-6-13(14)18-16(22)17-10-12-11-21(20-19-12)15-8-5-9-24-15/h3-9,11H,2,10H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGMGTZAAJMQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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